molecular formula C24H27N5O4 B2541385 2,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251630-88-2

2,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2541385
CAS No.: 1251630-88-2
M. Wt: 449.511
InChI Key: LBOFBJSCNGLHPQ-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C24H27N5O4 and its molecular weight is 449.511. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Applications

  • Heterocyclic Compound Synthesis

    Research has shown the development of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific core structures for their potential anti-inflammatory and analgesic properties. These studies involve complex syntheses that introduce various functional groups, indicating the role of such compounds in developing new pharmaceutical agents (Abu‐Hashem et al., 2020).

  • Antibacterial Agents

    A series of compounds with structural elements similar to the query compound have been synthesized to assess their antibacterial activities. These studies explore the relationship between chemical structure and antibacterial efficacy, highlighting the potential of such compounds in combating microbial infections (Vinaya et al., 2008).

  • Wound-Healing Potential

    Compounds featuring dimethoxy-benzoyl-phenoxy and piperidin-yl groups have been synthesized and evaluated for their in vivo wound-healing activity, demonstrating significant therapeutic potential in tissue repair and regeneration (Vinaya et al., 2009).

Chemical Synthesis and Characterization

  • Novel Synthetic Routes

    Research into new methods for converting carboxy groups into triazine groups or the synthesis of multifullerene derivatives showcases the innovative approaches in organic synthesis that could be relevant for designing compounds with complex functionalities (Oudir et al., 2006). Such methodologies could be applicable in the synthesis of compounds like the one , expanding the toolkit for creating novel therapeutic agents.

  • Multiheterocyclic Compounds

    The synthesis of compounds incorporating isoquinoline moieties and their reaction pathways offer insights into the construction of complex heterocyclic systems, which are often found in pharmaceuticals for their diverse biological activities (Abdallah et al., 2009).

Properties

IUPAC Name

2,4-dimethoxy-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4/c1-16-4-6-18(7-5-16)29-15-21(26-27-29)24(31)28-12-10-17(11-13-28)25-23(30)20-9-8-19(32-2)14-22(20)33-3/h4-9,14-15,17H,10-13H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOFBJSCNGLHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.